molecular formula C11H15NO2S B555621 S-4-Methylbenzyl-D-cysteine CAS No. 127348-02-1

S-4-Methylbenzyl-D-cysteine

Cat. No.: B555621
CAS No.: 127348-02-1
M. Wt: 225.31 g/mol
InChI Key: QOAPFSZIUBUTNW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-4-Methylbenzyl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a 4-methylbenzyl group attached to the sulfur atom of the cysteine molecule. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .

Chemical Reactions Analysis

Types of Reactions: S-4-Methylbenzyl-D-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of thioethers.

Scientific Research Applications

S-4-Methylbenzyl-D-cysteine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of S-4-Methylbenzyl-D-cysteine involves its ability to form disulfide bonds, which are crucial for the structural stability of proteins. The compound can interact with other thiol-containing molecules, leading to the formation of disulfide-linked dimers or higher-order structures. This property is particularly useful in the study of protein folding and stability .

Comparison with Similar Compounds

Uniqueness: S-4-Methylbenzyl-D-cysteine is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the study of thiol chemistry and in the synthesis of complex peptides .

Properties

IUPAC Name

(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAPFSZIUBUTNW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428525
Record name S-4-Methylbenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127348-02-1
Record name S-4-Methylbenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-4-Methylbenzyl-D-cysteine
Reactant of Route 2
Reactant of Route 2
S-4-Methylbenzyl-D-cysteine
Reactant of Route 3
Reactant of Route 3
S-4-Methylbenzyl-D-cysteine
Reactant of Route 4
Reactant of Route 4
S-4-Methylbenzyl-D-cysteine
Reactant of Route 5
Reactant of Route 5
S-4-Methylbenzyl-D-cysteine
Reactant of Route 6
Reactant of Route 6
S-4-Methylbenzyl-D-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.